molecular formula C9H17ClO5S B13636345 2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride

2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride

Cat. No.: B13636345
M. Wt: 272.75 g/mol
InChI Key: CUEXSRFHGKDTNV-UHFFFAOYSA-N
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Description

2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group. This compound is notable for its utility in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonate esters.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.

    Reaction Conditions: These reactions typically require mild to moderate temperatures and may be catalyzed by bases or acids.

Major Products

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonamides: Formed by the reaction with amines.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups.

    Biology: Employed in the modification of biomolecules for labeling and detection.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can then react with various nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyethoxy)tetrahydropyran: A related compound with similar reactivity but lacking the sulfonyl chloride group.

    Tetrahydropyranylethyleneglycol: Another related compound used in organic synthesis.

Uniqueness

2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives.

Properties

Molecular Formula

C9H17ClO5S

Molecular Weight

272.75 g/mol

IUPAC Name

2-[2-(oxan-4-yloxy)ethoxy]ethanesulfonyl chloride

InChI

InChI=1S/C9H17ClO5S/c10-16(11,12)8-7-14-5-6-15-9-1-3-13-4-2-9/h9H,1-8H2

InChI Key

CUEXSRFHGKDTNV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OCCOCCS(=O)(=O)Cl

Origin of Product

United States

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